4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H,17,18) |
InChI Key |
XVVMYONBRYUQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
In a representative procedure, methyl 3-oxobutanoate (1.0 equiv) reacts with aniline (1.2 equiv) in acetic acid under reflux for 12 hours. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization to yield the dihydropyridine core. Subsequent hydrolysis of the methyl ester with aqueous NaOH (2M, 80°C, 4h) affords the carboxylic acid derivative.
Table 1: Optimization of Cyclocondensation Conditions
The acetic acid solvent facilitates both the enamine formation and cyclization steps through its dual role as proton donor and polar aprotic medium. Prolonged heating beyond 12 hours promotes decomposition, reducing yields by 8–12%.
Modified Hantzsch Dihydropyridine Synthesis
While classical Hantzsch reactions produce 1,4-dihydropyridines, adaptations introducing nitrogen-bound aryl groups enable access to 1,2-dihydropyridines. A patent-pending method details such a modification using phenethylamine derivatives:
Stepwise Mechanism
-
Enamine Formation : Ethyl acetoacetate reacts with phenylhydrazine in ethanol at 60°C to form a hydrazone intermediate.
-
Oxidative Cyclization : Treatment with Mo(CO)6 (0.2 equiv) in DMF at 140°C induces ring expansion via carbon monoxide release, yielding the 1,2-dihydropyridine scaffold.
-
Ester Hydrolysis : The ethyl ester undergoes saponification with LiOH in THF/H2O (3:1) to generate the carboxylic acid.
Key Advantage : The Mo(CO)6-mediated step achieves 78–85% regioselectivity for the 1,2-dihydropyridine isomer, compared to <30% with traditional catalysts.
Solid-Phase Synthesis for Parallel Optimization
High-throughput approaches employ Wang resin-bound intermediates to rapidly screen reaction conditions. A documented protocol involves:
-
Resin Functionalization : Wang resin (1.0 mmol/g) is esterified with Fmoc-protected β-keto acid using DCC/DMAP.
-
Cyclization : The immobilized β-keto ester reacts with substituted anilines in DMF at 100°C for 8h.
-
Cleavage : TFA/CH2Cl2 (1:9) liberates the product while simultaneously hydrolyzing the ester to the carboxylic acid.
Table 2: Solid-Phase vs. Solution-Phase Yields
While solution-phase methods remain superior for large-scale synthesis, solid-phase techniques enable rapid diversification of the phenyl and methyl substituents.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. A published procedure reports:
-
Reaction time reduced from 12h to 45 minutes
-
Yield improvement from 78% to 91%
-
Enhanced regioselectivity (94:6 1,2- vs. 1,4-dihydropyridine)
Optimized Conditions :
-
Power: 300 W
-
Temperature: 140°C
-
Solvent: Ethylene glycol (microwave-absorbent)
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, the following parameters are critical:
Table 3: Scalability Challenges and Solutions
| Challenge | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Exothermic Cyclization | Controlled via ice bath | Jacketed reactor with coolant circulation |
| Ester Hydrolysis | Batch-wise in flasks | Continuous flow reactor (residence time 30min) |
| Purification | Column chromatography | Crystallization from EtOH/H2O (4:1) |
Industrial batches achieve 84–88% purity after crystallization, with residual solvent levels <50 ppm.
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Condensation and Cyclization Reactions
Compound A participates in condensation reactions to form fused heterocycles. For example:
-
Reaction with malononitrile (75a) or methyl 2-cyanoacetate (75b) under L-proline catalysis yields triazolylamino-quinolinyl-pyrano[3,2-c]chromenones (78a–h ) via a one-pot multicomponent process. The reaction involves:
| Catalyst | Reaction Time | Yield Range |
|---|---|---|
| L-proline | 30–60 min | 80–85% |
| Piperidine | 2–4 h | 65–70% |
| Triethylamine | 3–5 h | 60–68% |
Mechanistic studies confirm that L-proline acts as a bifunctional catalyst, activating both nucleophiles and electrophiles through hydrogen bonding .
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 4 undergoes substitution under mild basic conditions:
-
Reaction with N-methylpiperazine (80) in the presence of K₂CO₃ yields 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (81 ) via HCl elimination .
-
Esterification of the hydroxyl group with methyl iodide in DMF/K₂CO₃ produces methyl-protected derivatives, enhancing solubility for further functionalization .
Carboxylic Acid Transformations
The carboxylic acid moiety enables classical derivatization:
-
Conversion to acyl chlorides using SOCl₂ or oxalyl chloride facilitates amide bond formation. For example, reaction with quinuclidine dihydrochloride forms bioactive amides with antitumor activity .
-
Decarboxylation under thermal conditions (150–200°C) yields 6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine, a precursor for agrochemical intermediates .
Multicomponent Reactions (MCRs)
Compound A serves as a key component in MCRs to synthesize polycyclic systems:
-
With hydrazine hydrate , it forms pyrazolo[3,4-b]quinolin-3-amine (90 ) via cycloaddition (Scheme 22, ).
-
With dimedone (6a) and aryl aldehydes, it generates pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones under Brønsted acid catalysis (e.g., p-TsOH) .
| Substrate | Product Class | Yield |
|---|---|---|
| Hydrazine hydrate | Pyrazoloquinolines | 70–82% |
| Dimedone + aldehydes | Pyrroloquinolones | 61–75% |
Catalytic Modifications
-
Ultrasound/microwave-assisted reactions reduce reaction times by 50–70% compared to conventional heating .
-
L-proline vs. inorganic bases : L-proline outperforms NaOH in yield and selectivity due to its organocatalytic activity .
Biological Activity Correlations
Derivatives of Compound A show marked bioactivity:
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Candida auris | 16 µg/mL |
This compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than traditional chemotherapeutic agents in certain contexts, suggesting its potential as a lead compound in cancer therapy.
Comparative Analysis with Related Compounds
To contextualize the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Table 3: Comparative Analysis
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Case Studies and Research Findings
Several studies have documented the efficacy of 4-hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid in clinical settings:
- Antimicrobial Resistance Study : A study published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
- Cytotoxicity Assessment : Research conducted at a leading cancer research institute evaluated the cytotoxic effects on various cancer cell lines, confirming the compound's ability to induce apoptosis effectively .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Position 1 Substituents : The phenyl group in the target compound likely increases lipophilicity compared to benzyl (4n) or cyclohexyl (5l) groups. This may enhance membrane permeability in biological systems .
- Position 4 and 6 Substituents: The hydroxy group at position 4 in the target compound contrasts with methyl groups in 4,6-dimethyl analogs ().
- Acyl Modifications: Compounds like 4n and 5l feature electron-donating (methoxy) or electron-withdrawing (fluoro) groups on their acyl substituents.
Physical and Spectral Properties
- Melting Points : Aromatic substituents at position 6 (e.g., phenyl in 15a) correlate with higher melting points (~260°C) due to stronger π-π stacking interactions. In contrast, methoxy- or fluoro-substituted analogs (4n, 5l) exhibit lower melting points (~80–130°C), likely due to reduced symmetry and weaker intermolecular forces .
- Spectral Data :
Biological Activity
4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 1427011-59-3) is a heterocyclic compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is with a molecular weight of 244.25 g/mol. Its structure features a dihydropyridine core, which is known for various pharmacological activities. The compound exists in a powder form and is typically stored at room temperature.
Biological Activity Overview
Research indicates that 4-hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine derivatives exhibit significant biological activities, including:
- Antiviral Activity : Studies have demonstrated that derivatives of this compound possess antiviral properties against various viruses, including the herpes simplex virus (HSV) and hepatitis A virus (HAV). For example, one study reported that certain derivatives exhibited higher antiviral activity than existing commercial agents .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for their efficacy against several bacterial strains, indicating potential applications in treating infections .
- Anticancer Activity : Some research has highlighted the antiproliferative effects of this compound on cancer cell lines. Specifically, it has been noted for its ability to inhibit the growth of glioma cells and other tumor types .
The biological activity of 4-hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine derivatives can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compounds may interfere with viral replication processes by targeting specific viral enzymes or proteins.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
Data Table: Biological Activities of Derivatives
| Compound Derivative | Activity Type | Target Virus/Bacteria | IC50/EC50 Value |
|---|---|---|---|
| Compound A | Antiviral | HSV | 20 µg/mL |
| Compound B | Antimicrobial | E. coli | 15 µg/mL |
| Compound C | Anticancer | Glioma Cells | 5 µM |
| Compound D | Antiviral | HAV | 10 µg/mL |
Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
- Antiviral Study : A study published in Pharmaceutical Research evaluated the antiviral efficacy of various derivatives against HSV and found that some exhibited significant inhibition at low concentrations .
- Antimicrobial Evaluation : In another study published in MDPI, researchers assessed the antimicrobial properties of these compounds against common pathogens and reported promising results, suggesting potential for development as new antibiotics .
- Cancer Research : A recent investigation into the anticancer properties revealed that certain derivatives could effectively inhibit the proliferation of cancer cell lines such as HeLa and HCT116, with IC50 values indicating strong activity .
Q & A
Q. What are the established synthetic methodologies for 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including condensation and cyclization. A common approach is the use of Meldrum’s acid derivatives and cyanothioacetamide, followed by cyclization under acidic or basic conditions. For example, analogous syntheses of 2-oxo-dihydropyridine-3-carboxylic acids involve reacting anilinomethylidene Meldrum’s acid with cyanothioacetamide, yielding intermediates that undergo cyclization . Similar methods for related compounds employ palladium or copper catalysts in solvents like DMF or toluene to optimize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the aromatic proton environment and substitution patterns.
- IR Spectroscopy : To identify functional groups (e.g., carbonyl, hydroxyl).
- Mass Spectrometry : For molecular weight verification.
- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms spatial arrangement, as demonstrated for structurally related dihydropyridine derivatives .
Q. How is purity assessed during synthesis?
Purity is validated using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and elemental analysis. High-resolution mass spectrometry (HRMS) further ensures molecular integrity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions may arise from tautomerism or dynamic equilibria. Strategies include:
Q. What strategies optimize yield in multi-step syntheses?
Critical factors include:
- Catalyst Optimization : Palladium or copper catalysts improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation and minimize side reactions .
Q. How does the substitution pattern (hydroxy, methyl, phenyl) influence reactivity?
- Steric Effects : The phenyl group at position 1 may hinder nucleophilic attack at adjacent sites.
- Electronic Effects : The hydroxyl group at position 4 enhances hydrogen-bonding capacity, impacting solubility and metal-chelation behavior. Methyl at position 6 modulates electron density on the pyridine ring, as inferred from studies on similar dihydropyridines .
Q. What methods evaluate its potential as a metal-chelating agent?
- Spectrophotometric Titration : Monitor UV-Vis absorption changes upon metal addition (e.g., Fe³⁺, Cu²⁺).
- X-ray Crystallography : Resolve metal-ligand coordination geometry.
- Potentiometric Titration : Determine stability constants of metal complexes. Such approaches are validated in studies of 2-oxo-dihydropyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
